Cyamemazine

Catalog No.
S524637
CAS No.
3546-03-0
M.F
C19H21N3S
M. Wt
323.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyamemazine

CAS Number

3546-03-0

Product Name

Cyamemazine

IUPAC Name

10-[3-(dimethylamino)-2-methylpropyl]phenothiazine-2-carbonitrile

Molecular Formula

C19H21N3S

Molecular Weight

323.5 g/mol

InChI

InChI=1S/C19H21N3S/c1-14(12-21(2)3)13-22-16-6-4-5-7-18(16)23-19-9-8-15(11-20)10-17(19)22/h4-10,14H,12-13H2,1-3H3

InChI Key

SLFGIOIONGJGRT-UHFFFAOYSA-N

SMILES

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C#N)CN(C)C

Solubility

Soluble in DMSO

Synonyms

10-(3-dimethylamino-2-methylpropyl)phenothiazine-2-carbonitrile, cyamamazine, cyamemazine, cyamemazine monohydrochloride, cyamepromazine

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C#N)CN(C)C

Description

The exact mass of the compound Cyamemazine is 323.1456 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Phenothiazines - Supplementary Records. It belongs to the ontological category of phenothiazines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Serotonin 5-HT2A Receptor Antagonism:

Cyamemazine's primary mechanism of action is antagonizing the serotonin 5-HT2A receptor. This makes it a valuable tool for researchers studying the role of this receptor in various neurological and psychological conditions. Studies using positron emission tomography (PET) have shown cyamemazine's effectiveness in blocking 5-HT2A receptors in the brain. This allows researchers to investigate the connection between 5-HT2A activity and specific disorders.

Animal Models of Schizophrenia:

Due to its antipsychotic properties and 5-HT2A antagonism, cyamemazine is sometimes used in animal models of schizophrenia. Researchers can study the drug's effects on behaviors relevant to schizophrenia, such as prepulse inhibition deficits, and gain insights into the potential role of 5-HT2A receptors in the disease process.

Comparison Studies with Other Antipsychotics:

Cyamemazine can be used as a comparator drug in research studies evaluating the effectiveness and side effects of newer antipsychotic medications. This allows researchers to assess the relative benefits and drawbacks of different treatment options [].

Cyamemazine, also known as cyamepromazine, is a typical antipsychotic medication belonging to the phenothiazine class. It was introduced in France by Theraplix in 1972 and is primarily used for treating schizophrenia and psychosis-associated anxiety. Cyamemazine exhibits unique anxiolytic properties, making it effective in managing anxiety related to benzodiazepine withdrawal and depressive states with suicidal tendencies . Its chemical formula is C19H21N3SC_{19}H_{21}N_{3}S, with a molar mass of approximately 323.46 g/mol .

Cyamemazine's mechanism of action is complex and not fully understood. It primarily works by blocking dopamine D2 receptors, which helps reduce positive symptoms of psychosis. However, unlike other typical antipsychotics, it also interacts with various serotonin receptors, including 5-HT2A, 5-HT2C, and 5-HT7 []. This interaction with serotonin receptors is believed to contribute to its anxiolytic effects (through 5-HT2C blockade) and reduced risk of extrapyramidal side effects (associated with 5-HT2A blockade) compared to other typical antipsychotics [, ].

As with most medications, cyamemazine can cause side effects. Common side effects include drowsiness, dizziness, dry mouth, and movement disorders []. More serious side effects can occur but are less frequent.

, including N-demethylation, which can be achieved through modified Polonovski reactions. This process involves the formation of N-oxides and subsequent reactions to yield metabolites such as monodesmethyl cyamemazine . The synthesis of cyamemazine itself involves the reaction of 2-cyanophenothiazine with 1-dimethylamino-2-methyl-3-chloropropane in the presence of a base and phase transfer catalyst .

Cyamemazine's biological activity is characterized by its antagonistic effects on several neurotransmitter receptors. It primarily blocks dopamine receptors (D1, D2, D3, D4), alpha-adrenergic receptors (α1, α2), and histamine receptors (H1, H2). Notably, it also affects serotonin receptors (5-HT2A, 5-HT2C, 5-HT7), contributing to its anxiolytic effects while minimizing extrapyramidal side effects typically associated with antipsychotics .

Mechanism of Action

The unique receptor profile of cyamemazine allows it to function similarly to atypical antipsychotics despite being classified as a typical antipsychotic. Its action on serotonin receptors is particularly significant in reducing anxiety symptoms .

The synthesis of cyamemazine involves several steps:

  • Formation of Cyamemazine:
    • Reacting 2-cyanophenothiazine with 1-dimethylamino-2-methyl-3-chloropropane in an organic solvent.
    • The reaction requires a base and may include phase transfer catalysts.
    • The reaction mixture is heated and stirred until completion.
  • Preparation of Salts:
    • Cyamemazine can be converted into its maleate or tartrate salts by reacting it with maleic or tartaric acid in suitable solvents .

Cyamemazine is primarily used in clinical settings for:

  • Schizophrenia Treatment: Effective in managing symptoms associated with schizophrenia.
  • Anxiety Disorders: Particularly beneficial for psychosis-related anxiety and anxiety during benzodiazepine withdrawal.
  • Depression: Utilized in cases where anxiety accompanies depressive symptoms .

Cyamemazine has been studied for its interactions with various substances. For instance, aluminum hydroxide can reduce the absorption of cyamemazine, leading to decreased serum concentrations and potentially diminished therapeutic effects . Additionally, its interaction with other medications, particularly those affecting serotonin levels, necessitates careful monitoring due to the risk of serotonin syndrome.

Several compounds share structural or functional similarities with cyamemazine. Here are a few notable examples:

Compound NameClassUnique Features
ChlorpromazinePhenothiazineFirst-generation antipsychotic; strong sedative effects.
FluphenazinePhenothiazineLong-acting formulation; used for chronic schizophrenia.
ThioridazinePhenothiazineNotable for its cardiotoxicity; less frequently used today.
OlanzapineAtypical AntipsychoticBroad receptor profile; effective for both positive and negative symptoms of schizophrenia.
RisperidoneAtypical AntipsychoticLower risk of extrapyramidal symptoms; effective for bipolar disorder as well.

Uniqueness of Cyamemazine

Cyamemazine stands out due to its potent anxiolytic properties alongside its antipsychotic effects. Unlike many typical antipsychotics that primarily target dopamine receptors, cyamemazine's significant action on serotonin receptors contributes to its unique clinical profile, allowing it to be effective in treating anxiety without the common side effects associated with other medications in its class .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.4

Hydrogen Bond Acceptor Count

4

Exact Mass

323.14561886 g/mol

Monoisotopic Mass

323.14561886 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Melting Point

204-205

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

A2JGV5CNU4

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (97.56%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

ATC Code

N - Nervous system
N05 - Psycholeptics
N05A - Antipsychotics
N05AA - Phenothiazines with aliphatic side-chain
N05AA06 - Cyamemazine

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Serotonin
HTR2C [HSA:3358] [KO:K04157]

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

3546-03-0

Wikipedia

Cyamemazine

Use Classification

Pharmaceuticals

Dates

Modify: 2023-08-15
1: Bolla RS, Kasi Viswanath IV. Synthesis of deuterium-labeled cyamemazine and monodesmethyl cyamemazine. J Labelled Comp Radiopharm. 2014 Feb;57(2):82-5. doi: 10.1002/jlcr.3145. Epub 2013 Dec 18. PubMed PMID: 24523194.
2: Limones-Herrero D, Pérez-Ruiz R, Jiménez MC, Miranda MA. Retarded photooxidation of cyamemazine in biomimetic microenvironments. Photochem Photobiol. 2014 Sep-Oct;90(5):1012-6. doi: 10.1111/php.12303. Epub 2014 Jul 18. PubMed PMID: 24954660.
3: Fernandes IC, Vilaça S, Lobo I, Sanches M, Costa V, Selores M. Photoallergic reaction to cyamemazine. Dermatol Online J. 2013 Feb 15;19(2):15. PubMed PMID: 23473285.
4: Bévalot F, Bottinelli C, Cartiser N, Fanton L, Guitton J. Quantification of five compounds with heterogeneous physicochemical properties (morphine, 6-monoacetylmorphine, cyamemazine, meprobamate and caffeine) in 11 fluids and tissues, using automated solid-phase extraction and gas chromatography-tandem mass spectrometry. J Anal Toxicol. 2014 Jun;38(5):256-64. doi: 10.1093/jat/bku029. Epub 2014 Apr 30. PubMed PMID: 24790060.
5: Benyamina A, Naassila M, Bourin M. Potential role of cortical 5-HT(2A) receptors in the anxiolytic action of cyamemazine in benzodiazepine withdrawal. Psychiatry Res. 2012 Jul 30;198(2):307-12. doi: 10.1016/j.psychres.2012.01.009. Epub 2012 Mar 14. Review. PubMed PMID: 22421069.
6: Singh G, Koerner TB, Godefroy SB, Armand C. N-demethylation of cyamemazine via non-classical Polonovski reaction and its conjugation to bovine serum albumin. Bioorg Med Chem Lett. 2012 Mar 15;22(6):2160-2. doi: 10.1016/j.bmcl.2012.01.131. Epub 2012 Feb 4. PubMed PMID: 22361131.
7: Lancelin F, Bourcier E, Le Masson V, Lemeille Y, Brovedani S, Paubel P, Piketty ML. Effect of cyamemazine on the steady-state plasma concentrations of risperidone and 9-hydroxyrisperidone: a preliminary retrospective study. Ther Drug Monit. 2010 Dec;32(6):757-61. doi: 10.1097/FTD.0b013e3181fa57fe. PubMed PMID: 21068648.
8: Favre JD, Allain H, Aubin HJ, Frija-Orvoen E, Gillet C, Lejoyeux M, Payen A, Weber M, Garcia-Acosta S, Kermadi I, Dib M. Double-blind study of cyamemazine and diazepam in the alcohol withdrawal syndrome. Hum Psychopharmacol. 2005 Oct;20(7):511-9. PubMed PMID: 16118830.
9: Lemoine P, Kermadi I, Garcia-Acosta S, Garay RP, Dib M. Double-blind, comparative study of cyamemazine vs. bromazepam in the benzodiazepine withdrawal syndrome. Prog Neuropsychopharmacol Biol Psychiatry. 2006 Jan;30(1):131-7. Epub 2005 Oct 21. PubMed PMID: 16243418.
10: Hodé Y, Benyamina A, Arbus C, Reimold M. Active cyamemazine metabolites in patients treated with cyamemazine (Tercian®): influence on cerebral dopamine D2 and serotonin 5-HT (2A) receptor occupancy as measured by positron emission tomography (PET). Psychopharmacology (Berl). 2011 Oct;217(3):315-21. doi: 10.1007/s00213-011-2289-1. Epub 2011 Apr 9. PubMed PMID: 21479533.
11: Bourin M, Dailly E, Hascöet M. Preclinical and clinical pharmacology of cyamemazine: anxiolytic effects and prevention of alcohol and benzodiazepine withdrawal syndrome. CNS Drug Rev. 2004 Fall;10(3):219-29. Review. PubMed PMID: 15492772.
12: Alvarez-Guerra M, Hameg A, Bayle F, Dib M, Garay RP. 5-HT2A receptor antagonist properties of cyamemazine in rat and guinea pig smooth muscle. Eur J Pharmacol. 2002 Nov 15;454(2-3):235-9. PubMed PMID: 12421652.
13: Hameg A, Bayle F, Nuss P, Dupuis P, Garay RP, Dib M. Affinity of cyamemazine, an anxiolytic antipsychotic drug, for human recombinant dopamine vs. serotonin receptor subtypes. Biochem Pharmacol. 2003 Feb 1;65(3):435-40. PubMed PMID: 12527336.
14: Alvarez-Guerra M, d'Alché-Birée F, Wolf WA, Vargas F, Dib M, Garay RP. 5-HT3- and 5-HT2C-antagonist properties of cyamemazine: significance for its clinical anxiolytic activity. Psychopharmacology (Berl). 2000 Jan;147(4):412-7. PubMed PMID: 10672635.
15: Peinado J, Hameg A, Garay RP, Bayle F, Nuss P, Dib M. Reduction of extracellular dopamine and metabolite concentrations in rat striatum by low doses of acute cyamemazine. Naunyn Schmiedebergs Arch Pharmacol. 2003 Feb;367(2):134-9. Epub 2003 Jan 23. PubMed PMID: 12595954.
16: Arbus C, Benyamina A, Llorca PM, Baylé F, Bromet N, Massiere F, Garay RP, Hameg A. Characterization of human cytochrome P450 enzymes involved in the metabolism of cyamemazine. Eur J Pharm Sci. 2007 Dec;32(4-5):357-66. Epub 2007 Sep 14. PubMed PMID: 17951033.
17: Bourin M, Nic Dhonnchadha BA, Claude Colombel M, Dib M, Hascoët M. Cyamemazine as an anxiolytic drug on the elevated plus maze and light/dark paradigm in mice. Behav Brain Res. 2001 Sep 28;124(1):87-95. PubMed PMID: 11423169.
18: Benyamina A, Arbus C, Nuss P, Garay RP, Neliat G, Hameg A. Affinity of cyamemazine metabolites for serotonin, histamine and dopamine receptor subtypes. Eur J Pharmacol. 2008 Jan 14;578(2-3):142-7. Epub 2007 Oct 2. PubMed PMID: 17936750.
19: Crumb W, Llorca PM, Lancon C, Thomas GP, Garay RP, Hameg A. Effects of cyamemazine on hERG, INa, ICa, Ito, Isus and IK1 channel currents, and on the QTc interval in guinea pigs. Eur J Pharmacol. 2006 Feb 27;532(3):270-8. Epub 2006 Feb 21. PubMed PMID: 16494862.
20: Alunni-Perret V, Ohayon P, Duval HP, Quatrehomme G. Acute fatal poisoning with cyamemazine. Forensic Sci Int. 2003 Oct 14;137(1):13-5. PubMed PMID: 14550607.

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